N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core linked to a 2-methoxyphenoxy-substituted butynyl chain. Its design likely optimizes steric and electronic properties through the methoxyphenoxy group and butynyl linker, which may influence solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-12-7-8-14(18(20)22)17(21)19-11-5-6-13-24-16-10-4-3-9-15(16)23-2/h3-4,7-10,12H,11,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHLZXLEJKQYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Divergences
The compound shares a dihydropyridine carboxamide backbone with BMS-777607, a selective Met kinase inhibitor . However, key differences include:
- Substituent groups: The target compound features a 2-methoxyphenoxy-butynyl side chain, whereas BMS-777607 has a 2-amino-3-chloropyridin-4-yloxy-3-fluorophenyl group and 4-ethoxy-1-(4-fluorophenyl) substitutions.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Profiling : The target compound’s activity against Met kinase or other targets remains unverified. Structural analogs like BMS-777607 suggest plausible kinase inhibition, but empirical studies are needed.
- Synthetic Optimization: The butynyl linker and methoxyphenoxy group may offer novel intellectual property avenues, as seen in V11a’s patented synthesis .
- Comparative ADMET : Unlike BMS-777607, the absence of halogenation in the target compound may necessitate prodrug strategies to enhance bioavailability.
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